

An In-depth Technical Guide to the Solubility of Dihydroxyaluminum Aminoacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxyaluminum aminoacetate*

Cat. No.: *B082756*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of **dihydroxyaluminum aminoacetate**, an organo-metallic compound commonly used as an antacid. The information presented herein is intended to support research, development, and formulation activities within the pharmaceutical industry.

Solubility Profile of Dihydroxyaluminum Aminoacetate

Dihydroxyaluminum aminoacetate is characterized by its limited solubility in common pharmaceutical solvents. It is described as a white or almost white powder that is practically insoluble in water and organic solvents.^[1] However, it is soluble in dilute mineral acids and in aqueous solutions of alkali hydroxides.^{[1][2]}

A more specific solubility value in water has been reported as less than 0.1 mg/mL.^[3] The United States Pharmacopeia (USP) notes that a suspension of 1 gram of **dihydroxyaluminum aminoacetate** in 25 mL of water results in a pH between 6.5 and 7.5.^{[1][4][5][6][7][8]}

A summary of the available solubility data is presented in the table below.

Solvent System	Solubility	Reference
Water	< 0.1 mg/mL (practically insoluble)	[3]
Organic Solvents	Practically insoluble	[1][2]
Dilute Mineral Acids	Soluble	[1][2]
Aqueous Solutions of Alkali Hydroxides	Soluble	[1][2]

Note: Quantitative solubility data for specific organic solvents such as ethanol, glycerin, and propylene glycol are not readily available in published literature, reflecting the compound's general insolubility in these media.

Experimental Protocol for Solubility Determination

For sparingly soluble compounds like **dihydroxyaluminum aminoacetate**, the shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility. This method is crucial during the preformulation stage of drug development.

Objective: To determine the equilibrium solubility of a compound in a specific solvent system at a controlled temperature.

Materials:

- **Dihydroxyaluminum aminoacetate** powder
- Selected solvent(s) (e.g., purified water, ethanol, glycerin, propylene glycol)
- Volumetric flasks
- Analytical balance
- Shaking incubator or water bath with temperature control
- Centrifuge

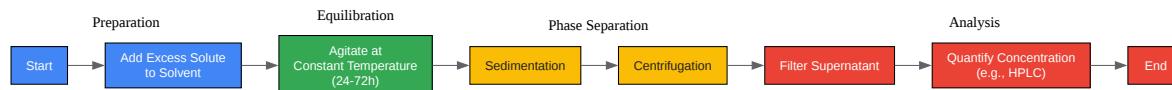
- Syringe filters (e.g., 0.45 µm pore size)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation for quantification
- pH meter

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **dihydroxyaluminum aminoacetate** to a volumetric flask containing a known volume of the selected solvent. The excess solid is necessary to ensure that a saturated solution is achieved.
 - Seal the flasks to prevent solvent evaporation.
- Equilibration:
 - Place the flasks in a shaking incubator or a temperature-controlled water bath set to a specific temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
- Phase Separation:
 - After the equilibration period, allow the suspensions to stand undisturbed for a sufficient time to allow the excess solid to sediment.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.

- Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles. The filtration step is critical to avoid artificially high solubility readings.
- Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

• Quantification:


- Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of **dihydroxyaluminum aminoacetate**.
- A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

• Data Analysis:

- Calculate the solubility of **dihydroxyaluminum aminoacetate** in the specific solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **dihydroxyaluminum aminoacetate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility determination method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydroxyaluminum Aminoacetate Manufacturers Exporters [aadhunikindustries.com]
- 2. Dihydroxyaluminum Aminoacetate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kyowa-chem.jp [kyowa-chem.jp]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. Dihydroxyaluminum Aminoacetate USP Grade Manufacturers [anmol.org]
- 7. Dihydroxyaluminum Aminoacetate USP Manufacturers, with SDS [mubychem.com]
- 8. Dihydroxyaluminum Aminoacetate, Dihydroxyaluminum Sodium Carbonate Supplier [anniechemie.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Dihydroxyaluminum Aminoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082756#solubility-of-dihydroxyaluminum-aminoacetate-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com